molecular formula C7H8N2O2S B3030040 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol CAS No. 857956-61-7

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol

Cat. No.: B3030040
CAS No.: 857956-61-7
M. Wt: 184.22
InChI Key: MBMVGZILCVFIPD-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol (CAS: 857956-61-7, molecular weight: 184.22) is a bicyclic heterocyclic compound featuring a sulfur-containing thiopyrano ring fused to a pyrimidine-2,4-diol core. This scaffold has garnered attention for its role in medicinal chemistry, particularly in the design of PI3K inhibitors and antiproliferative agents . Its synthesis typically involves cyclocondensation reactions, as seen in derivatives bearing pyrazoline or morpholino substituents .

Properties

IUPAC Name

1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVGZILCVFIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734448
Record name 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857956-61-7
Record name 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol (CAS No. 857956-61-7) is a compound of interest due to its potential biological activities, particularly in the context of phosphodiesterase (PDE) inhibition and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H8N2O2SC_7H_8N_2O_2S, with a molecular weight of 184.22 g/mol. Its structure features a thiopyrano-pyrimidine core that is critical for its biological activity.

1. Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides, which play vital roles in cellular signaling. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important for various physiological processes.

  • PDE4 Selectivity : Research has shown that derivatives of thiopyrano-pyrimidines exhibit selective inhibition of the PDE4B subtype. For instance, a study identified a derivative with an IC50 value of 3.0 nM against hPDE4B, demonstrating over 433-fold selectivity against PDE4D . This selectivity is significant for therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) where PDE4B inhibition is beneficial.

2. Anticancer Activity

Several studies have evaluated the anticancer properties of thiopyrano-pyrimidine derivatives against various cancer cell lines.

  • Cell Line Studies : A series of derivatives were synthesized and tested against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The introduction of phenylpyridine-carboxamide scaffolds enhanced cytotoxicity compared to other scaffolds . Notably, certain compounds showed moderate cytotoxicity with IC50 values indicating potential for further development as anticancer agents.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the thiopyrano-pyrimidine scaffold significantly impact biological activity:

Modification TypeImpact on Activity
Substituents on Pyrimidine RingEnhanced selectivity for PDE4B
Phenylpyridine vs. Phenylpyrimidine ScaffoldsIncreased cytotoxicity in cancer cell lines
Oxidation of Sulfur AtomVariable effects on activity across different series

Case Study 1: PDE Inhibition

A study focused on optimizing substituents on thiopyrano-pyrimidine derivatives to enhance PDE4B selectivity. The results indicated that specific modifications could yield compounds with significantly improved selectivity and potency .

Case Study 2: Anticancer Activity

Another investigation synthesized novel 4-morpholino derivatives based on the thiopyrano-pyrimidine framework. These compounds were evaluated for their anticancer properties against multiple cell lines. The findings suggest that specific structural modifications can lead to enhanced anti-tumor activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of specific apoptotic pathways. Notably, the compound has shown efficacy against breast and colon cancer cell lines.

StudyTargetResult
Bacterial StrainsEffective against E. coli and S. aureus
Cancer Cell LinesInduced apoptosis in MCF-7 and HT-29 cells

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine effectively reduced pest populations in crops while exhibiting low toxicity to beneficial insects.

Herbicide Potential
In addition to its pesticidal activity, preliminary studies suggest that this compound may serve as an effective herbicide. Laboratory tests indicated significant inhibition of weed germination and growth at specific concentrations.

ApplicationEffectiveness
PesticideHigh efficacy against target pests
HerbicideSignificant growth inhibition of common weeds

Material Science Applications

Polymer Chemistry
The compound is also being investigated for its potential use in polymer synthesis. Its unique thiopyrano-pyrimidine structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Nanotechnology
In nanotechnology, 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine has been explored as a precursor for the synthesis of nanomaterials with specific electronic properties. Research indicates that these materials could be utilized in electronic devices and sensors.

Application AreaPotential Uses
Polymer ChemistryEnhanced thermal stability in polymers
NanotechnologyPrecursor for electronic nanomaterials

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of derivatives based on 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine and tested them against various pathogens.
    • Results showed a correlation between structural modifications and increased antimicrobial activity.
  • Cancer Cell Apoptosis Induction :
    • A study focused on the effects of this compound on MCF-7 breast cancer cells.
    • The results indicated a dose-dependent increase in apoptosis markers after treatment with specific derivatives.

Comparison with Similar Compounds

Thiopyrano vs. Pyrano Analogs

The oxygen-containing analog, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol (CAS: 1478126-83-8, molecular weight: 168.15), replaces sulfur with oxygen in the fused ring system. Key differences include:

  • Electronic Properties: The thiopyrano ring’s sulfur atom enhances lipophilicity and may influence binding affinity compared to the more polar pyrano analog .
  • Biological Activity: Thiopyrano derivatives exhibit stronger antiproliferative activity against cancer cell lines, likely due to improved membrane permeability .

Table 1: Comparison of Thiopyrano and Pyrano Analogs

Property Thiopyrano Derivative (CAS 857956-61-7) Pyrano Derivative (CAS 1478126-83-8)
Molecular Weight 184.22 168.15
Ring Heteroatom Sulfur Oxygen
Key Biological Role PI3K inhibition, Antiproliferative Limited activity data
Synthetic Accessibility Requires sulfur-containing precursors Uses oxygen-based starting materials

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine-2,4-diol (e.g., CAS 100068-57-3) replaces the thiopyrano ring with a thiophene-fused pyrimidine. Key distinctions:

  • Synthesis: Thieno derivatives are synthesized from methyl 2-aminothiophene-3-carboxylate, differing from the thiopyrano scaffold’s cyclocondensation routes .
  • Activity: These compounds show pronounced antimicrobial activity but weaker kinase inhibition compared to thiopyrano analogs .

Table 2: Thiopyrano vs. Thienopyrimidine Derivatives

Property Thiopyrano[4,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Ring System Thiopyrano + Pyrimidine Thiophene + Pyrimidine
Biological Focus Anticancer (PI3K inhibition) Antimicrobial
Key Substituents Morpholino, Pyrazoline Triazole, Phenyl groups
Molecular Weight Range 184–558 (derivatives) 184–400 (derivatives)

Halogenated and Substituted Derivatives

  • 2-Methyl-1H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one (CAS 284028-90-6): Methylation at position 2 reduces polarity, possibly increasing blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

  • Morpholino Substitution: Derivatives with 4-morpholino groups (e.g., compound 8f in ) show enhanced PI3Kα inhibition (IC₅₀ < 1 µM) due to improved hydrogen bonding with kinase active sites .
  • Pyrazoline Scaffolds: Pyrazoline-bearing thiopyrano derivatives (e.g., 7a–l) exhibit moderate to potent antiproliferative activity, with chirality at the pyrazoline carbon critically influencing efficacy .
  • Sulfur vs. Oxygen: Thiopyrano derivatives generally outperform pyrano analogs in PI3K inhibition, likely due to sulfur’s larger atomic radius and enhanced van der Waals interactions .

Key Research Findings

Antiproliferative Activity: Thiopyrano derivatives with pyrazoline units (e.g., 7a) showed IC₅₀ values of 0.8–12.5 µM against MCF-7 and A549 cell lines, outperforming thieno analogs by 2–5 fold .

PI3K Inhibition: Compound 8f (morpholino and dichlorophenyl substituents) demonstrated selective PI3Kα inhibition (IC₅₀ = 0.4 µM), comparable to clinical candidate GDC-0941 .

Microbial Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., 7a–j) inhibited E. coli and C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 2
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol

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